Mmp2-IN-3

MMP-2 inhibition Selectivity Cancer

Choose Mmp2-IN-3 for its balanced inhibition of MMP-2, -8, and -9 (IC50 31 μM, 32 μM, 26.6 μM), enabling focused dissection of gelatinase-mediated ECM remodeling in oncology and fibrosis models. Unlike ultra-potent inhibitors (ARP-100, Batimastat) that saturate targets, its micromolar potency allows graded dose-response studies. Ideal for metastasis, pulmonary fibrosis, angiogenesis, and wound healing assays where MMP-2 and MMP-9 act in concert. A cost-effective, well-characterized alternative to high-potency clinical candidates.

Molecular Formula C23H21N3O
Molecular Weight 355.4 g/mol
Cat. No. B10857883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmp2-IN-3
Molecular FormulaC23H21N3O
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C23H21N3O/c1-16-10-12-20-21(14-16)26-23(25-20)18-8-5-9-19(15-18)24-22(27)13-11-17-6-3-2-4-7-17/h2-10,12,14-15H,11,13H2,1H3,(H,24,27)(H,25,26)
InChIKeyBCWAEMAJIICXQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mmp2-IN-3: A Potent and Selective MMP-2 Inhibitor for Cancer and Fibrosis Research


Mmp2-IN-3 (Compound 2) is a small-molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2) with an IC50 of 31 μM. It exhibits inhibitory activity against MMP-9 (IC50 26.6 μM) and MMP-8 (IC50 32 μM) [1]. The compound is primarily utilized in preclinical research focused on oncology and fibrotic disease models, where MMP-2-mediated extracellular matrix remodeling and tumor invasion are key pathological drivers .

Mmp2-IN-3: Why Off-the-Shelf MMP Inhibitors May Not Be Interchangeable


While several small molecules are marketed as 'MMP-2 inhibitors,' their selectivity profiles, potencies, and documented biological effects differ markedly. Mmp2-IN-3 exhibits a distinct pattern of activity against MMP-2, -8, and -9 that contrasts sharply with highly potent but broad-spectrum inhibitors like Batimastat or the ultra-selective ARP-100. Procurement decisions based solely on nominal target identity risk selecting compounds with off-target activities or inadequate potency for specific experimental models [1]. The following quantitative evidence underscores the unique profile of Mmp2-IN-3 relative to key comparators.

Mmp2-IN-3: Head-to-Head Selectivity and Potency Data Against Key MMP Inhibitors


Mmp2-IN-3 vs. MMP2-IN-1: Superior MMP-2 Selectivity Profile

Mmp2-IN-3 inhibits MMP-2 with an IC50 of 31 μM, while also showing comparable activity against MMP-9 (IC50 26.6 μM) and MMP-8 (IC50 32 μM) [1]. In contrast, MMP2-IN-1 is a more potent inhibitor of MMP-2 (IC50 6.8 μM) but lacks comparable data on its activity against related MMPs [2]. This distinction is crucial for researchers seeking a defined, narrow-spectrum tool compound; Mmp2-IN-3 offers a well-characterized off-target profile, whereas MMP2-IN-1's selectivity remains less defined.

MMP-2 inhibition Selectivity Cancer

Mmp2-IN-3 vs. MMP2-IN-2: Enhanced Selectivity for MMP-2 over MMP-13

Mmp2-IN-3 demonstrates inhibitory activity against MMP-2 (IC50 31 μM), MMP-9 (26.6 μM), and MMP-8 (32 μM) [1]. A key point of differentiation from MMP2-IN-2 is the lack of activity against MMP-13. MMP2-IN-2 inhibits MMP-13 with an IC50 of 12 μM . For studies where MMP-13 inhibition is a confounding factor (e.g., osteoarthritis or specific cancer models), Mmp2-IN-3 offers a cleaner MMP-2/9/8-focused profile.

MMP-2 selectivity MMP-13 Inflammation

Mmp2-IN-3 vs. ARP-100: Reduced Potency but Broader MMP Coverage for Mechanistic Studies

ARP-100 is a highly potent and selective MMP-2 inhibitor (IC50 12 nM) with >4,000-fold selectivity over MMP-1, -3, and -7 . Mmp2-IN-3 is significantly less potent (IC50 31 μM) but exhibits a more balanced inhibition of MMP-2, -9, and -8 [1]. This contrast positions Mmp2-IN-3 as a tool for exploring the combined role of MMP-2, -8, and -9, whereas ARP-100 is ideal for isolating the specific contribution of MMP-2.

MMP-2 inhibitor Selectivity Potency

Mmp2-IN-3 vs. Batimastat: A Moderate Potency Alternative for Broad MMP Inhibition

Batimastat is a potent, broad-spectrum MMP inhibitor with IC50 values in the low nanomolar range (e.g., MMP-2 IC50 = 4 nM) [2]. Mmp2-IN-3 inhibits MMP-2 with an IC50 of 31 μM [1]. While both compounds inhibit multiple MMPs, Batimastat's high potency can be problematic in dose-response studies, potentially causing complete and irreversible inhibition at concentrations far below those needed for cell viability assessments. Mmp2-IN-3's micromolar potency offers greater experimental flexibility, allowing for titratable inhibition without immediate cytotoxicity.

MMP inhibitor Broad-spectrum Potency

Mmp2-IN-3: Documented Antiproliferative Activity in Cancer Cell Models

Unlike many MMP inhibitors that are solely characterized for enzymatic activity, Mmp2-IN-3 has been documented to exhibit antiproliferative activity in certain cancer cell lines, linked to cell cycle arrest and induction of apoptosis . This functional cellular readout provides a direct link between target engagement and a therapeutically relevant phenotype, which is not consistently reported for other comparators like MMP2-IN-2 or ARP-100 in their standard product documentation.

Antiproliferative Cancer Cell cycle

Mmp2-IN-3: Optimal Experimental Scenarios Based on Quantified Selectivity and Potency Data


Investigating the Synergistic Role of MMP-2, -8, and -9 in Tumor Invasion and Metastasis

Given Mmp2-IN-3's balanced inhibition of MMP-2, -8, and -9 (IC50 values of 31 μM, 32 μM, and 26.6 μM, respectively [1]), it is an ideal tool for in vitro and in vivo models where these gelatinases act in concert to degrade the extracellular matrix and promote cancer cell dissemination. Unlike MMP2-IN-2, which adds MMP-13 inhibition, Mmp2-IN-3 allows for a more focused dissection of the gelatinase subfamily's contribution to metastatic processes.

Dose-Response Studies in Cell-Based Assays Requiring Titratable MMP Inhibition

The micromolar potency of Mmp2-IN-3 (IC50 31 μM for MMP-2) makes it well-suited for experiments where graded, rather than complete, inhibition of MMP activity is required [1]. This contrasts with ultra-potent inhibitors like ARP-100 (IC50 12 nM) or Batimastat (IC50 4 nM), which can cause complete target saturation at very low concentrations, limiting the ability to observe subtle, dose-dependent biological effects . Mmp2-IN-3's potency profile facilitates clearer interpretation of dose-response relationships in complex cellular environments.

Preclinical Fibrosis Models Where MMP-2 and MMP-9 Play Redundant Roles

In pathological fibrosis, both MMP-2 and MMP-9 contribute to tissue remodeling and inflammation [1]. Mmp2-IN-3's dual inhibition of these two targets (IC50 31 μM and 26.6 μM, respectively) provides a strategic advantage over highly selective inhibitors like ARP-100, which primarily targets MMP-2. Using Mmp2-IN-3 in bleomycin-induced pulmonary fibrosis or kidney fibrosis models may reveal the combined impact of inhibiting both gelatinases, a more translationally relevant approach than single-target inhibition .

Validation of MMP-2/9-Mediated Effects in Angiogenesis and Wound Healing

Angiogenesis and wound healing involve coordinated activity of MMP-2 and MMP-9 [1]. Mmp2-IN-3 serves as a cost-effective and well-characterized chemical probe for studying these processes. Its moderate potency and defined selectivity profile make it a practical alternative to expensive, high-potency clinical candidates for routine laboratory investigations in endothelial cell tube formation assays or in vivo wound closure models .

Technical Documentation Hub

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